1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide
Description
1-Methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide is a synthetic pyrrolidine carboxamide derivative. Its structure combines a pyrrolidinone core (5-oxopyrrolidine) with a methyl group at position 1 and a carboxamide linkage to a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) moiety.
The parent carboxylic acid, 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9), is documented in the provided SDS as a 100% pure substance . The carboxamide derivative likely arises from amide bond formation between this acid and 1,2,3,4-tetrahydronaphthalen-1-amine.
Properties
IUPAC Name |
1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-10-12(9-15(18)19)16(20)17-14-8-4-6-11-5-2-3-7-13(11)14/h2-3,5,7,12,14H,4,6,8-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFRDGAHCLHSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. Similarly, pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε.
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Pharmacokinetics
It is known that the presence of the pyrrolidine ring in drug molecules contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrrolidine/Tetralin Derivatives
Key Observations :
- The tetralin moiety in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to purely aliphatic pyrrolidine derivatives.
- The carboxamide group may confer metabolic stability compared to ester or carboxylic acid derivatives (e.g., the parent acid in ).
Physicochemical and Pharmacokinetic Properties
Limited experimental data exist for the target compound. However, inferences can be drawn from analogues:
- LogP: Estimated ~2.5–3.5 (tetralin contributes +1.5–2.0 vs. unsubstituted pyrrolidinone).
- Solubility : Likely low aqueous solubility due to the tetralin group; may require formulation enhancements.
- Metabolic Stability : Carboxamides generally resist esterase-mediated hydrolysis compared to esters, suggesting longer half-life than carboxylic acid derivatives .
Hypothetical Mechanism and Target Engagement
The tetralin group is associated with dopamine receptor modulation (D2/D3 agonism in rotigotine). The pyrrolidinone core may interact with enzymes like dipeptidyl peptidase-4 (DPP-4) or prolyl oligopeptidase (POP). However, the absence of electron-rich heterocycles (e.g., thiophene in rotigotine) may limit dopamine receptor affinity.
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